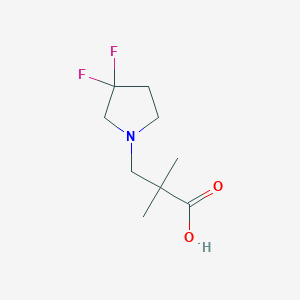

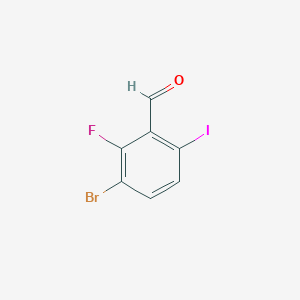

![molecular formula C12H7NOS3 B1450244 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 30125-98-5](/img/structure/B1450244.png)

5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one

Vue d'ensemble

Description

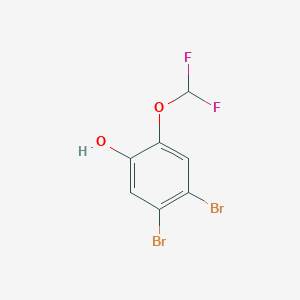

The compound “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one” is a derivative of Benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of this compound involves the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as a catalyst . The structures of the resulting chalcones were established using spectroscopic techniques .Chemical Reactions Analysis

The compound can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Additionally, an aryne reaction with alkynyl sulfides can afford benzo[b]thiophenes .Applications De Recherche Scientifique

Anticonvulsant Agents

Hydantoin derivatives, which are structurally related to the compound , have been widely recognized for their effectiveness as anticonvulsant agents . These compounds can modulate neuronal activity and have potential applications in the treatment of epilepsy and other seizure disorders .

Antiviral Activity

The nucleosides of certain hydantoin derivatives exhibit potent activity against the human immunodeficiency virus (HIV) . This suggests that our compound could be modified to enhance its efficacy as an antiviral agent, potentially contributing to HIV treatment strategies .

Antileukemic Properties

Some 5-arylidene-3-arylhydantoins and 2-thiohydantoins show significant activity against the leukemia subpanel. This indicates that the compound could be explored for its antileukemic properties , offering a new avenue for cancer research .

Antidiabetic Applications

Thiazolidinediones (TZDs), a class of compounds to which our compound is related, have been developed for the treatment of noninsulin-dependent diabetes mellitus . They enhance insulin sensitivity and could be pivotal in managing type 2 diabetes .

Anti-Inflammatory Effects

TZDs are known to be high-affinity ligands for peroxisome proliferator-activated receptor-γ (PPAR-γ) and can inhibit the production of monocyte chemoattractant protein 1 (MCP-1) in human tissues. This suggests potential anti-inflammatory applications for our compound, particularly in diseases where MCP-1 is implicated .

Hepatoprotective Effects

Studies have shown that certain TZDs can act on acute liver injury induced by ethanol and lipopolysaccharide. This points to possible hepatoprotective effects of our compound, which could be beneficial in treating liver diseases .

Antimicrobial Properties

The synthesis of benzo[b]thiophene and benzofuran-based hydantoin derivatives, which are closely related to our compound, aims to investigate their antimicrobial properties . This could lead to the development of new antibiotics or antiseptics .

Neuroprotective Potential

The ongoing research into hydantoin derivatives also includes exploring their neuroprotective properties . This compound could be part of studies looking into treatments for neurodegenerative diseases or brain injury recovery .

Safety and Hazards

The safety data sheet for a related compound, Benzo[b]thiophen-3-yl-2-bromoethan-1-one, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Orientations Futures

Thiophene-based analogs, including “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring their potential applications in pharmaceutical sciences and materials chemistry .

Propriétés

IUPAC Name |

(5Z)-5-(1-benzothiophen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS3/c14-11-10(17-12(15)13-11)5-7-6-16-9-4-2-1-3-8(7)9/h1-6H,(H,13,14,15)/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHVXLKCPTUUBP-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C=C3C(=O)NC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)/C=C\3/C(=O)NC(=S)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

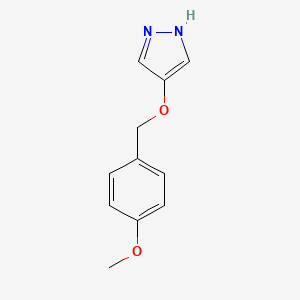

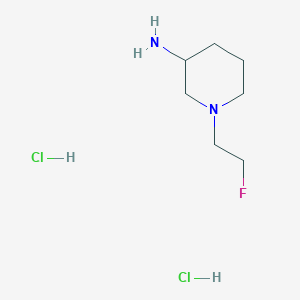

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)

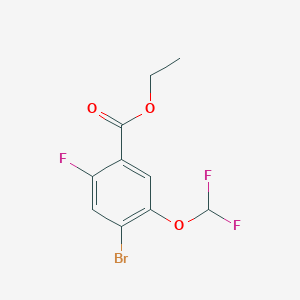

![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)

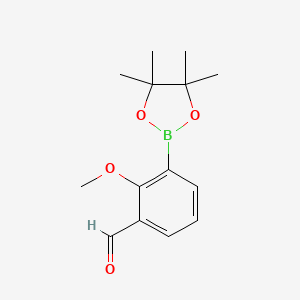

![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)